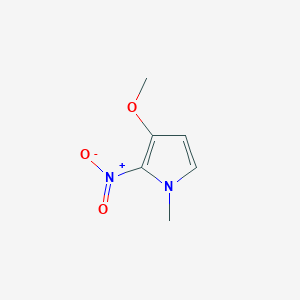
Ethoxycarbofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethoxycarbofen can be synthesized through two main methods:
Reaction of Fluorinated Alkanes and Diethyl Ether: This method involves the reaction of fluorinated alkanes with diethyl ether under controlled temperatures and pressures.
Reaction of Fluorine Gas and Diethyl Ether: This method requires the reaction of fluorine gas with diethyl ether, also under specific temperature and pressure conditions.
Analyse Chemischer Reaktionen
Ethoxycarbofen undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethoxycarbofen has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of fluorinated ethers and their reactions.
Biology: Research on this compound includes its effects on various biological systems, particularly its role as a herbicide.
Medicine: Although primarily an herbicide, its structure and reactivity make it a subject of interest in medicinal chemistry for potential drug development.
Wirkmechanismus
Ethoxycarbofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (protox). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and ultimately plant death .
Vergleich Mit ähnlichen Verbindungen
Ethoxycarbofen is similar to other diphenyl ether herbicides, such as oxyfluorfen and acifluorfen. its unique fluorinated ethyl ether structure provides distinct properties, such as increased stability and effectiveness against a broader range of weeds .
Similar Compounds
Oxyfluorfen: Another diphenyl ether herbicide with similar applications but different chemical structure.
Acifluorfen: A diphenyl ether herbicide used for post-emergence weed control, similar in function but with a different molecular structure.
This compound’s unique structure and properties make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H16ClF3O5 |
|---|---|
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
[(2R)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C19H16ClF3O5/c1-3-26-17(24)11(2)27-18(25)15-10-14(8-9-16(15)20)28-13-6-4-12(5-7-13)19(21,22)23/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
XSPXBDRGNLATSI-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)



